(R,R)-Me-BPE
Overview
Description
(R,R)-1,2-Bis(2,5-dimethylphospholano)ethane, commonly known as (R,R)-Me-BPE, is a chiral diphosphine ligand used in asymmetric synthesis and catalysis. This compound is particularly valued for its ability to induce high enantioselectivity in various catalytic processes, making it a crucial component in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-1,2-Bis(2,5-dimethylphospholano)ethane typically involves the following steps:
Formation of the Phospholane Rings: The initial step involves the synthesis of 2,5-dimethylphospholane. This can be achieved through the reaction of 1,3-butadiene with a suitable phosphorus source under controlled conditions.
Coupling of Phospholane Units: The next step involves the coupling of two phospholane units to form the diphosphine ligand. This is often achieved through a coupling reaction using a metal catalyst such as palladium or nickel.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomerically pure (R,R)-1,2-Bis(2,5-dimethylphospholano)ethane.
Industrial Production Methods
In an industrial setting, the production of (R,R)-1,2-Bis(2,5-dimethylphospholano)ethane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the product. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(R,R)-1,2-Bis(2,5-dimethylphospholano)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form from the oxide.
Substitution: The ligand can participate in substitution reactions where one of the phosphine groups is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Transition metal complexes such as palladium or nickel are often used as catalysts in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine ligands, depending on the reaction conditions and reagents used.
Scientific Research Applications
(R,R)-1,2-Bis(2,5-dimethylphospholano)ethane has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of enantiomerically pure drugs, which are crucial for achieving the desired therapeutic effects.
Industry: The ligand is used in the production of fine chemicals and specialty materials, where high enantioselectivity is required.
Mechanism of Action
The mechanism by which (R,R)-1,2-Bis(2,5-dimethylphospholano)ethane exerts its effects involves the coordination of the diphosphine ligand to a metal center, forming a chiral metal complex. This complex then participates in various catalytic cycles, inducing enantioselectivity in the reaction products. The molecular targets and pathways involved include the activation of substrates through coordination to the metal center and the subsequent enantioselective transformation.
Comparison with Similar Compounds
Similar Compounds
(S,S)-1,2-Bis(2,5-dimethylphospholano)ethane: The enantiomer of (R,R)-1,2-Bis(2,5-dimethylphospholano)ethane, used in similar applications but with opposite enantioselectivity.
1,2-Bis(diphenylphosphino)ethane (DPPE): A related diphosphine ligand with different steric and electronic properties.
1,2-Bis(di-tert-butylphosphino)ethane (DTBPE): Another diphosphine ligand with bulkier substituents, affecting its coordination behavior.
Uniqueness
(R,R)-1,2-Bis(2,5-dimethylphospholano)ethane is unique due to its high enantioselectivity and ability to form stable chiral metal complexes. Its specific steric and electronic properties make it particularly effective in asymmetric catalysis, distinguishing it from other diphosphine ligands.
Properties
IUPAC Name |
(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28P2/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4/h11-14H,5-10H2,1-4H3/t11-,12-,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCDUOCGSIGEAI-AAVRWANBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(P1CCP2C(CCC2C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370358 | |
Record name | (R,R)-Me-BPE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129648-07-3 | |
Record name | Me-bpe, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129648073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R,R)-Me-BPE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-1,2-Bis((2R,5R)-2,5-dimethylphospholano)ethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ME-BPE, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LS1AFH1F1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.